(2,2-Dimethylcyclopropyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylcyclopropyl)benzene can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a catalyst. For instance, the reaction of styrene with diazomethane in the presence of a copper catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions. These methods often utilize more efficient and cost-effective catalysts and reagents to ensure high yields and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylcyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropyl alcohols and hydrocarbons.
Substitution: Brominated and sulfonated benzene derivatives.
Scientific Research Applications
(2,2-Dimethylcyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but without the methyl groups on the cyclopropyl ring.
(2,2-Dimethylcyclopropyl)methylbenzene: Similar structure with an additional methyl group on the benzene ring.
Uniqueness
(2,2-Dimethylcyclopropyl)benzene is unique due to the presence of the dimethyl-substituted cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCCZGGBKTXNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451604 | |
Record name | (2,2-Dimethylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7653-94-3 | |
Record name | (2,2-Dimethylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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